molecular formula C17H17N5O B15281998 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

Cat. No.: B15281998
M. Wt: 307.35 g/mol
InChI Key: WKNBNAXFZRPUPS-UHFFFAOYSA-N
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Description

3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the pyrrole ring and the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions, such as acidic or basic environments, to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

Similar Compounds

    3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide: shares structural similarities with other compounds containing pyrimidine and pyrrole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-(pyrimidin-2-ylamino)-N-(2-pyrrol-1-ylethyl)benzamide

InChI

InChI=1S/C17H17N5O/c23-16(18-9-12-22-10-1-2-11-22)14-5-3-6-15(13-14)21-17-19-7-4-8-20-17/h1-8,10-11,13H,9,12H2,(H,18,23)(H,19,20,21)

InChI Key

WKNBNAXFZRPUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

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